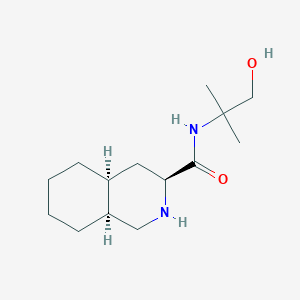
(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions that yield various stereochemically interesting isoquinoline derivatives. For instance, research demonstrates the crystal structures of hemihydrates related to this compound, highlighting the chiral anhydrous compounds prepared from specific epoxides and their moderate activity as aspartyl protease inhibitors (Cunico et al., 2016). Moreover, the synthesis of similar compounds has been explored through diastereoselective hydrogenation over supported metal catalysts, showcasing the importance of catalyst choice in achieving high diastereoselectivity (Kwak et al., 2002).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure, revealing the compound's chiral nature and its intermolecular interactions. The crystal structures of two hemihydrates show how water molecules link to the sulfonamide molecules via classical hydrogen bonds, forming complex three-dimensional arrays (Cunico et al., 2016). Such studies are essential for understanding the compound's molecular conformation and its implications for biological activity.
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemical entities are crucial for its applications. For instance, its derivatives have been investigated for opioid receptor antagonism, providing insights into its chemical behavior and potential therapeutic applications (Thomas et al., 2003). Additionally, the acylation reactions of related series enaminonitrile showcase the compound's reactivity and the formation of diverse structures with unique properties (Mikhailovskii et al., 2013).
Applications De Recherche Scientifique
Crystal Structure Analysis : This compound has been studied for its crystal structures, particularly in the form of hemihydrates. These structures have been found to exhibit moderate antimalarial activity in vitro against Plasmodium falciparum (Cunico et al., 2016).
HIV Proteinase Inhibition : The compound has been explored as a part of a series of penicillin-derived HIV proteinase inhibitors. Its structure has been modified and analyzed for its potential in inhibiting HIV proteinase, which is crucial for the lifecycle of the HIV virus (Kitchin et al., 1994).
Catalytic Hydrogenation : Research has been conducted on the heterogeneous catalytic hydrogenation of this compound, demonstrating its use in chemical synthesis and the pharmaceutical industry. The study focuses on the selectivity and deactivation of various catalysts used in the hydrogenation process (Kwak et al., 2002).
Synthesis of Analogues : Various analogues of this compound have been synthesized for studying their opioid receptor functional antagonism. These studies are essential for understanding the interaction of these compounds with opioid receptors and developing new therapeutic agents (Cueva et al., 2009).
Antimalarial and Antitrypanosomal Activities : Compounds with a similar decahydroquinoline skeleton have shown significant activity against malaria and trypanosomiasis. These findings are vital for the development of new antimalarial drugs (Wright et al., 2002).
Opioid Receptor Antagonism : Further studies on N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines have been conducted to understand their role as opioid receptor pure antagonists, which is significant in pain management and addiction treatment (Carroll et al., 2005).
Synthesis of Nelfinavir : This compound has been used in the synthesis of nelfinavir, a medication used to treat HIV/AIDS. The study details an efficient and environmentally friendly procedure for the synthesis (Yan et al., 2008).
Neuroleptic Properties : Some derivatives of this compound have shown potential neuroleptic properties, which could be valuable in treating psychiatric disorders (Clarke et al., 1978).
Propriétés
IUPAC Name |
(3S,4aS,8aS)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,9-17)16-13(18)12-7-10-5-3-4-6-11(10)8-15-12/h10-12,15,17H,3-9H2,1-2H3,(H,16,18)/t10-,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCQVDWVNKMOOB-TUAOUCFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CC2CCCCC2CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

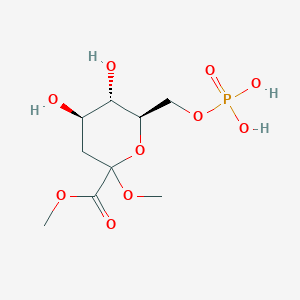
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
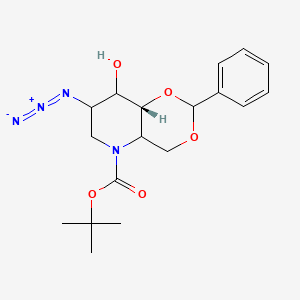
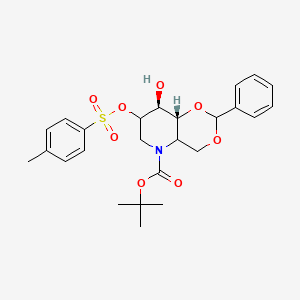
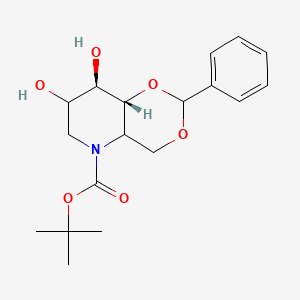
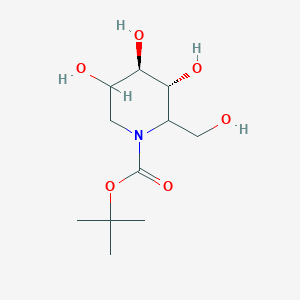

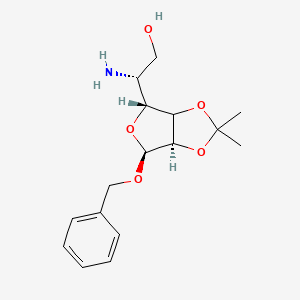
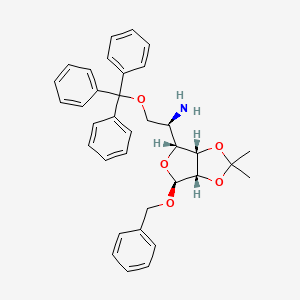
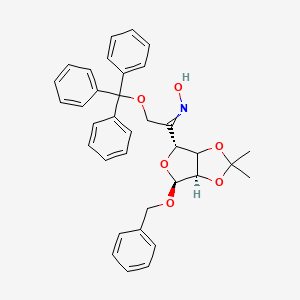
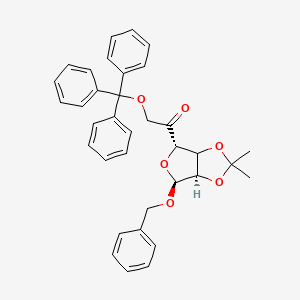
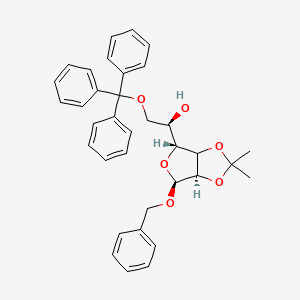

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)